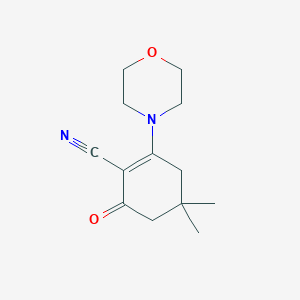
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile is a heterocyclic compound that features a morpholine ring attached to a cyclohexene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile typically involves the reaction of 4,4-dimethylcyclohexanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the morpholine ring or the cyclohexene structure .
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carboxamide
- 4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carboxylic acid
Uniqueness
4,4-Dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-ene-1-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group and the combination of a morpholine ring with a cyclohexene structure.
Propiedades
Número CAS |
153201-91-3 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-morpholin-4-yl-6-oxocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)7-11(10(9-14)12(16)8-13)15-3-5-17-6-4-15/h3-8H2,1-2H3 |
Clave InChI |
GYFOAFUHWKLCIE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(C(=O)C1)C#N)N2CCOCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
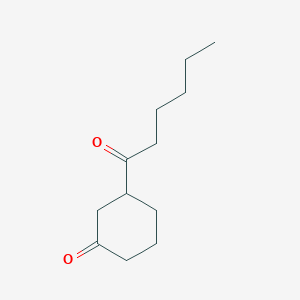

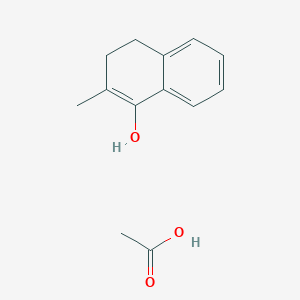

![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
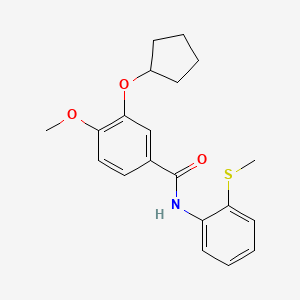
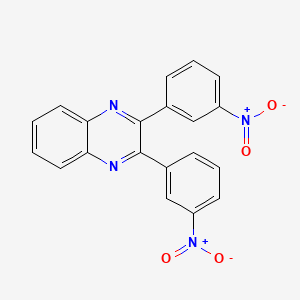
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
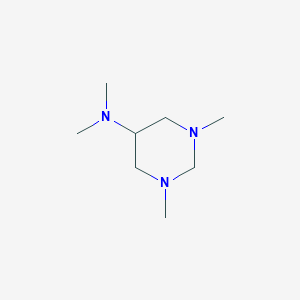
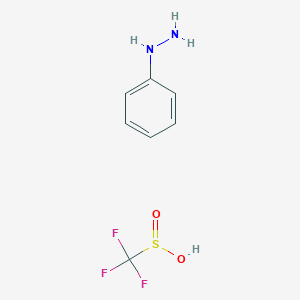
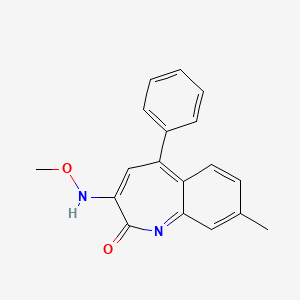
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
